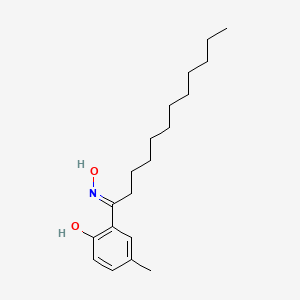
3-(4-Tert-butylphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of 1,2,4-triazoles , which are five-membered heterocyclic compounds containing three nitrogen atoms and one carbon atom. The specific structure of this compound includes a triazole ring, a tert-butylphenyl group, and a thioether linkage. Let’s break it down:
Triazole Ring: The ring is an aromatic heterocycle with three nitrogen atoms and two double bonds. It imparts unique properties to the compound.
Tert-Butylphenyl Group: The tert-butylphenyl group (4-tert-butylphenyl) is attached to the triazole ring. It provides steric hindrance and influences the compound’s reactivity.
Thioether Linkage: The sulfur atom in the thioether group (2-methylbenzylthio) connects to the triazole ring. Thioethers often exhibit interesting biological activities.
Méthodes De Préparation
Synthetic Routes::
Triazole Synthesis: The compound can be synthesized via a between an azide and an alkyne. For example, reacting an azide derivative with an alkyne in the presence of a copper catalyst yields the triazole ring.
Thioether Formation: The thioether linkage can be introduced by reacting an alkyl halide (e.g., 2-methylbenzyl chloride) with a thiol (e.g., sodium thiomethoxide).
Industrial Production:: Industrial-scale production typically involves multistep synthesis, optimization, and purification. Specific conditions and proprietary methods may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound may undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or thioether linkage can occur.
Substitution: Substitution reactions at the phenyl group or the triazole ring are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
- Oxidation: Sulfoxides or sulfones.
- Reduction: Reduced triazole or thioether derivatives.
- Substitution: Alkylated or arylated products.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigating potential drug candidates due to the triazole’s bioactivity.
Pesticides and Agrochemicals: Developing novel compounds for crop protection.
Materials Science: Exploring applications in polymers, sensors, and catalysis.
Mécanisme D'action
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with the exact substitution pattern, we can compare it to other triazoles and thioethers. Notable compounds include:
1,2,4-Triazole: A simpler triazole with diverse applications.
Benzylthioethers: Similar thioether-containing compounds.
: Example of click chemistry: Huisgen, R. (1963). “1,3-Dipolar Cycloadditions. Past and Future”. Angewandte Chemie International Edition, 2(10), 565–598. DOI: 10.1002/anie.196305651 : Thioether synthesis: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley. : Triazole applications: Kappe, C. O. (2004). “Click Chemistry in Peptide Science.” European Journal of Organic Chemistry
Propriétés
Numéro CAS |
676152-78-6 |
|---|---|
Formule moléculaire |
C20H24N4S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C20H24N4S/c1-14-7-5-6-8-16(14)13-25-19-23-22-18(24(19)21)15-9-11-17(12-10-15)20(2,3)4/h5-12H,13,21H2,1-4H3 |
Clé InChI |
FAISEMHDUFAVNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010617.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)



![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12010646.png)
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)
![N-[4-(hydroxysulfamoyl)phenyl]acetamide](/img/structure/B12010677.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)




